2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

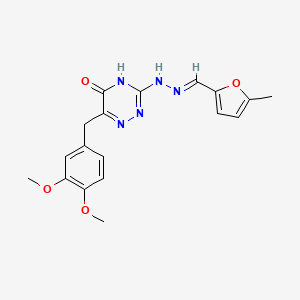

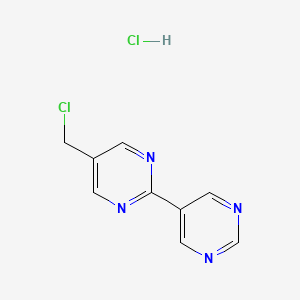

2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde is a chemical compound with a molecular weight of 292.13 . It is a liquid-oil at ambient temperature . The compound is versatile and has vast scientific applications, ranging from drug synthesis to material science.

Molecular Structure Analysis

The InChI code for this compound is1S/C10H4F8O/c11-7-2-1-6 (3-5 (7)4-19)8 (12,9 (13,14)15)10 (16,17)18/h1-4H . This indicates that the compound has a benzaldehyde group (C6H5CHO) with a fluoro group (F) and a heptafluoropropan-2-yl group (C3HF7) attached to it. Physical And Chemical Properties Analysis

This compound is a liquid-oil at ambient temperature . It has a molecular weight of 292.13 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Fluorinated benzaldehydes have been utilized in the synthesis of fluoro-substituted stilbenes, leading to the creation of fluorinated analogues of anticancer combretastatins. These compounds retain potent cell growth inhibitory properties, showcasing the importance of fluorinated compounds in developing new anticancer drugs (Lawrence et al., 2003).

Chemical Synthesis Techniques

Fluorinated compounds have also been employed in the development of novel chemical synthesis techniques. For example, ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes has been facilitated by using fluoro-containing directing groups, leading to diverse syntheses of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Material Science Applications

In material science, the introduction of fluorinated moieties into polymers and other materials has been explored to modify their properties. For instance, the synthesis of polymerizable fluorinated surfactants for constructing stable nanostructured proton-conducting membranes showcases the role of fluorinated compounds in enhancing the functionality of materials (Wadekar et al., 2010).

Organic Chemistry and Catalysis

Fluorinated compounds have found applications in organic chemistry and catalysis, facilitating novel reactions such as Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes. This highlights the utility of fluorinated compounds in expanding the toolkit of organic synthesis (Chen & Sorensen, 2018).

Antimicrobial Research

Research into the synthesis of new fluorinated compounds for antimicrobial applications has also been reported. For example, fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial activity, indicating the potential of fluorinated compounds in developing new antimicrobial agents (Desai et al., 2013).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation or skin contact, and using protective gloves or eye protection .

Propriétés

IUPAC Name |

2-fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F8O/c11-7-2-1-6(3-5(7)4-19)8(12,9(13,14)15)10(16,17)18/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFJJGAKMALZDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)F)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2634393.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2634405.png)

![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2634406.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2634408.png)